N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide” is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, two carbon atoms, and one oxygen atom . The presence of the 3,4-diethoxyphenyl group suggests that it might have properties similar to other compounds with this group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a suitable precursor. The 3,4-diethoxyphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the 3,4-diethoxyphenyl group and the propionamide group .Chemical Reactions Analysis
As an oxadiazole derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the oxadiazole ring and the 3,4-diethoxyphenyl group would likely influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, as part of the 1,3,4-oxadiazole derivatives, has been investigated for its potential anticancer properties. A study by Salahuddin et al. synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer efficacy in vitro using the NCI 60 Cell screen on various cancer cell lines. One of the compounds demonstrated significant activity against breast cancer cells, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).
Another study by Ravinaik et al. designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide. This suggests that certain 1,3,4-oxadiazole derivatives could be promising candidates for cancer therapy (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Antiplasmodial Activity
Theresa Hermann et al. reported on the antiplasmodial activities of N-acylated furazan-3-amine derivatives, including compounds related to the N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide structure. These compounds demonstrated potent in vitro activities against different strains of Plasmodium falciparum, the causative agent of malaria. The study revealed structure-activity relationships where the nature of the acyl moiety significantly influenced the compounds' activity, suggesting the potential of these derivatives in antimalarial drug development (Theresa Hermann, Patrick Hochegger, Johanna Dolensky, et al., 2021).
Nematocidal Activity
Dan Liu et al. synthesized a series of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups and evaluated their nematocidal activities. The study identified compounds with significant activity against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. This research underscores the potential use of 1,3,4-oxadiazole derivatives in developing new nematicides to protect forest resources (Dan Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-4-13(19)16-15-18-17-14(22-15)10-7-8-11(20-5-2)12(9-10)21-6-3/h7-9H,4-6H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZIIFPNUFBMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.